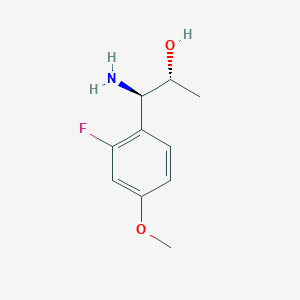
(1R)-1-(3-Furyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Furyl)prop-2-enylamine is an organic compound that features a furan ring attached to a prop-2-enylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)prop-2-enylamine can be achieved through several methods:
Aldol Condensation: Starting from furfural and an appropriate amine, the compound can be synthesized via aldol condensation followed by reduction.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable furan derivative, followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Furyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Saturated amines.
Substitution: Halogenated furans, alkylated amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Furyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amine group could participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Furyl)prop-2-enylamine: Similar structure but with the furan ring in a different position.
(1R)-1-(3-Thienyl)prop-2-enylamine: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
(1R)-1-(3-Furyl)prop-2-enylamine is unique due to the specific positioning of the furan ring and the prop-2-enylamine group, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
(1R)-1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2/t7-/m1/s1 |
Clave InChI |
VKPUMGSOMOKUFZ-SSDOTTSWSA-N |
SMILES isomérico |
C=C[C@H](C1=COC=C1)N |
SMILES canónico |
C=CC(C1=COC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)




![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)




